N-((Z)-2-[5-(3-Nitrophenyl)-2-furyl]-1-{[(4-pyridinylmethyl)amino]carbonyl}ethenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((Z)-2-[5-(3-Nitrophenyl)-2-furyl]-1-{[(4-pyridinylmethyl)amino]carbonyl}ethenyl)benzamide is a complex organic compound that features a combination of nitro, furan, pyridine, and benzamide functional groups
Preparation Methods
The synthesis of N-((Z)-2-[5-(3-Nitrophenyl)-2-furyl]-1-{[(4-pyridinylmethyl)amino]carbonyl}ethenyl)benzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Nitro Group: Introduction of the nitro group to the phenyl ring through nitration reactions using nitric acid and sulfuric acid.
Furan Ring Formation: Synthesis of the furan ring via cyclization reactions.
Pyridine Derivative Preparation: Synthesis of the pyridine derivative through various organic reactions.
Coupling Reactions: Coupling of the furan and pyridine derivatives with the nitrophenyl group.
Final Assembly: Formation of the final compound through amide bond formation and other necessary reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-((Z)-2-[5-(3-Nitrophenyl)-2-furyl]-1-{[(4-pyridinylmethyl)amino]carbonyl}ethenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.
Reduction: The compound can be oxidized to form different oxidation states of the furan and pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nitric acid, sulfuric acid, and various organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-((Z)-2-[5-(3-Nitrophenyl)-2-furyl]-1-{[(4-pyridinylmethyl)amino]carbonyl}ethenyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functionalities.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of N-((Z)-2-[5-(3-Nitrophenyl)-2-furyl]-1-{[(4-pyridinylmethyl)amino]carbonyl}ethenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-((Z)-2-[5-(3-Nitrophenyl)-2-furyl]-1-{[(4-pyridinylmethyl)amino]carbonyl}ethenyl)benzamide can be compared with other similar compounds such as:
4-Fluoro-3-nitro-N-(3-nitrophenyl)benzamide: Similar in structure but with a fluorine atom instead of the pyridine ring.
Pyridinium Salts: Structurally diverse compounds with similar pyridine rings and various applications in medicinal chemistry and materials science.
Nitro-Containing Compounds: Compounds with nitro groups that undergo similar chemical reactions and have applications in organic synthesis and pharmaceuticals.
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
CAS No. |
624726-80-3 |
---|---|
Molecular Formula |
C26H20N4O5 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
N-[(Z)-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxo-3-(pyridin-4-ylmethylamino)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C26H20N4O5/c31-25(19-5-2-1-3-6-19)29-23(26(32)28-17-18-11-13-27-14-12-18)16-22-9-10-24(35-22)20-7-4-8-21(15-20)30(33)34/h1-16H,17H2,(H,28,32)(H,29,31)/b23-16- |
InChI Key |
QRHAHKWTCPTKNS-KQWNVCNZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)NCC4=CC=NC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.